(5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine
Description
Significance of the Imidazole (B134444) Core Scaffold in Bioactive Compounds
The imidazole ring is a five-membered heterocyclic scaffold containing two nitrogen atoms that holds a privileged position in medicinal chemistry. mdpi.com Its significance stems from a combination of unique physicochemical properties that make it a versatile building block for the design of bioactive compounds. researchgate.net The imidazole nucleus is a common feature in numerous natural products, including the essential amino acid histidine, histamine, and nucleic acids, highlighting its fundamental role in biological systems. biomedpharmajournal.orgchemijournal.com
The electron-rich nature of the imidazole ring, combined with its aromaticity, allows it to engage in a variety of interactions with biological targets such as enzymes and receptors. nih.govresearchgate.net These interactions include hydrogen bonding, van der Waals forces, hydrophobic interactions, and coordination with metal ions. researchgate.netresearchgate.net The presence of two nitrogen atoms, one of which can act as a hydrogen bond donor and the other as an acceptor, contributes to its ability to form strong and specific connections with protein residues. researchgate.netsemanticscholar.org This binding capability is a key reason for the broad spectrum of pharmacological activities exhibited by imidazole-containing compounds, which include anticancer, antifungal, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.gov
Furthermore, the imidazole moiety can improve the pharmacokinetic properties of a drug candidate. semanticscholar.org Its ionizable nature can enhance water solubility, which is a crucial factor for drug absorption and distribution in the body. semanticscholar.org The stability of the imidazole ring also makes it a robust scaffold for further chemical modifications, allowing medicinal chemists to fine-tune the biological activity and selectivity of new drug candidates.
Historical Context of Imidazole in Drug Discovery
The history of imidazole in chemistry began in 1858 when it was first synthesized by Heinrich Debus from glyoxal (B1671930) and ammonia. chemijournal.comnih.gov Initially named glyoxaline, its derivatives were discovered as early as the 1840s. chemijournal.comnih.gov For many years, the scientific focus was primarily on the fundamental chemistry of imidazole and its derivatives.
The therapeutic potential of imidazole-containing compounds became increasingly apparent throughout the 20th century. A significant milestone in the history of imidazole in drug discovery was the development of cimetidine (B194882) in the 1970s. nih.gov Cimetidine, an H2 receptor antagonist used to treat gastric ulcers, was one of the first blockbuster drugs and demonstrated the potential of targeting biological receptors with synthetic imidazole-based molecules. nih.govnih.gov
This success spurred further research into the medicinal applications of imidazoles. Subsequently, a wide range of imidazole-containing drugs have been developed and brought to market. These include the antifungal agent ketoconazole, the antibacterial and antiprotozoal drug metronidazole (B1676534), and the anticancer drug dacarbazine (B1669748). researchgate.netchemijournal.comresearchgate.net The continued exploration of imidazole derivatives has led to the discovery of compounds with a vast array of biological activities, cementing the imidazole scaffold as a cornerstone of modern medicinal chemistry. researchgate.netresearchgate.net
Rationale for Investigating Novel Imidazole Methanamine Analogues
The investigation of novel imidazole analogues, such as those containing a methanamine substituent, is driven by the need for new therapeutic agents with improved efficacy, selectivity, and safety profiles. researchgate.netnih.gov While existing imidazole-based drugs are effective, challenges such as drug resistance, adverse side effects, and limited efficacy against certain diseases persist. nih.govresearchgate.net The synthesis and evaluation of new analogues allow for the systematic exploration of the chemical space around the imidazole core to identify compounds with enhanced therapeutic properties.
The introduction of a methanamine group to the imidazole scaffold, as in the case of (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine, can significantly influence the molecule's biological activity. The primary amine of the methanamine group is basic and can be protonated at physiological pH, allowing for the formation of strong ionic interactions with acidic residues in a biological target. This can lead to increased binding affinity and potency.
Furthermore, the methanamine group provides a flexible linker that can allow the imidazole core and any other substituents to adopt an optimal orientation for binding to a target. The presence of the 4-fluorophenyl group at the 5-position of the imidazole ring is also significant. The fluorine atom can modulate the electronic properties of the phenyl ring and can participate in hydrogen bonding, potentially enhancing target binding. The phenyl ring itself can engage in hydrophobic and π-stacking interactions.
By creating and studying novel imidazole methanamine analogues, researchers can investigate the structure-activity relationships of this class of compounds and rationally design molecules with desired pharmacological profiles. researchgate.net
Overview of Research Trajectories for Novel Chemical Entities
The development of a novel chemical entity (NCE), such as this compound, into a marketable drug is a long, complex, and highly regulated process. primescholars.comwikipedia.org This journey begins with drug discovery, where a lead compound with promising activity against a specific biological target is identified. primescholars.comspringbiosolution.com
Once an NCE is identified, it enters preclinical development. wikipedia.orgddregpharma.com During this stage, extensive laboratory and animal studies are conducted to evaluate the compound's safety, toxicity, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and metabolism. primescholars.comwikipedia.org The physicochemical properties of the NCE, such as its chemical makeup, stability, and solubility, are also thoroughly characterized. primescholars.com This phase of research is crucial for determining if the compound is safe enough to be tested in humans and for establishing a recommended dose and schedule for the first-in-human clinical trials. primescholars.comwikipedia.org
If the preclinical data is favorable, an Investigational New Drug (IND) application is filed with a regulatory agency like the U.S. Food and Drug Administration (FDA). primescholars.com Upon approval, the NCE can proceed to clinical trials, which are conducted in three phases. Phase I trials typically involve a small number of healthy volunteers and are designed to assess the safety and dosage of the NCE. ddregpharma.com Phase II trials are conducted in a larger group of patients to evaluate the drug's efficacy and further assess its safety. ddregpharma.com Phase III trials involve a large patient population to confirm the drug's effectiveness, monitor side effects, and compare it to existing treatments. ddregpharma.com
If the NCE successfully passes through all three phases of clinical trials, a New Drug Application (NDA) is submitted to the regulatory authorities for approval to market the drug. primescholars.com The entire process, from discovery to market approval, can take over a decade. primescholars.comspringbiosolution.com
Research Findings for this compound
Currently, there is a limited amount of publicly available research specifically dedicated to the synthesis, characterization, and biological evaluation of this compound. While the imidazole scaffold and its derivatives are extensively studied, this particular compound has not been the subject of widespread investigation in the scientific literature.
The following data tables reflect the lack of specific experimental data for this compound in published literature.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H10FN3 |
| Molecular Weight | 191.21 g/mol |
| Melting Point | Not available in published literature |
| Boiling Point | Not available in published literature |
| Solubility | Not available in published literature |
| pKa | Not available in published literature |
Biological Activity
| Target/Assay | Activity |
|---|---|
| Anticancer Activity | Not available in published literature |
| Antimicrobial Activity | Not available in published literature |
| Anti-inflammatory Activity | Not available in published literature |
| Enzyme Inhibition | Not available in published literature |
Structure
3D Structure
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1H-imidazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSVWOCYSPNHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252328 | |
| Record name | 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944897-77-2 | |
| Record name | 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1H-imidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Analytical Techniques for Research Compounds
Spectroscopic Methods for Characterization
Spectroscopy is a cornerstone of chemical analysis, providing deep insights into the molecular structure and bonding of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.
¹H-NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For imidazole (B134444) derivatives, the chemical shifts of the aromatic and imidazole ring protons are particularly diagnostic. For instance, in the related compound 2-(4-Fluorophenyl)-1H-benzo[d]imidazole, the aromatic protons on the fluorophenyl group appear as multiplets in the range of δ 8.21–8.16 ppm and δ 7.39–7.34 ppm, while the benzimidazole (B57391) protons are observed at δ 7.56 ppm and δ 7.20–7.14 ppm nih.gov. The NH proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, around δ 12.89 ppm nih.gov. For (1H-benzo[d]imidazol-2-yl)methanamine, a structurally similar compound without the fluorophenyl group, the methylene protons (-CH₂-) of the methanamine group appear as a triplet at δ 3.55-3.53 ppm orientjchem.org.
¹³C-NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the imidazole and phenyl rings are key indicators of the molecular structure. For instance, in a substituted imidazole, the carbon atoms of the imidazole ring typically resonate at specific chemical shifts that are influenced by the nature and position of the substituents. The carbon atom attached to the fluorine in the fluorophenyl group will exhibit a characteristic splitting pattern due to C-F coupling.
Interactive Data Table: Representative ¹H-NMR and ¹³C-NMR Data for Structurally Related Imidazole Derivatives
| Compound | Solvent | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | DMSO-d₆ | 12.89 (br s, 1H), 8.21–8.16 (m, 2H), 7.56 (br s, 2H), 7.39–7.34 (m, 2H), 7.20–7.14 (m, 2H) | Not explicitly provided | nih.gov |
| (1H-benzo[d]imidazol-2-yl)methanamine | DMSO-d₆ | 7.95 (s, 1H, NH), 7.82-7.80 (d, J = 8.03 Hz, 2H, Ar-H), 7.17-7.13 (m, 2H, Ar-H), 6.44-6.42 (t, J = 5.78 Hz, 2H, NH₂-CH₂), 3.55-3.53 (t, J = 5.78 Hz, 2H, CH₂-NH₂) | 142.6, 139.3, 138.9, 125.3, 125.3, 119.2, 119.2, 41.7 | orientjchem.org |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands expected for (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine include N-H stretching vibrations for the imidazole and amine groups, C-H stretching for the aromatic and methylene groups, C=N and C=C stretching vibrations within the imidazole and phenyl rings, and a characteristic C-F stretching vibration.
For the related compound (1H-benzo[d]imidazol-2-yl)methanamine, characteristic IR bands are observed at 3384 and 3363 cm⁻¹ (N-H stretching of NH₂), 3245 cm⁻¹ (N-H stretching of imidazole), 3021 cm⁻¹ (aromatic C-H stretching), 2930 cm⁻¹ (aliphatic C-H stretching), 1605 cm⁻¹ (C=C stretching), and 1580 cm⁻¹ (C=N stretching) orientjchem.org. The presence of a fluorophenyl group in the target compound would introduce a strong absorption band typically in the region of 1250-1000 cm⁻¹ corresponding to the C-F stretching vibration mdpi.com.
Interactive Data Table: Characteristic FTIR Absorption Bands for Related Imidazole Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound | Reference |
| N-H (Amine) | Stretch | 3384, 3363 | (1H-benzo[d]imidazol-2-yl)methanamine | orientjchem.org |
| N-H (Imidazole) | Stretch | 3245 | (1H-benzo[d]imidazol-2-yl)methanamine | orientjchem.org |
| C-H (Aromatic) | Stretch | 3021 | (1H-benzo[d]imidazol-2-yl)methanamine | orientjchem.org |
| C-H (Aliphatic) | Stretch | 2930 | (1H-benzo[d]imidazol-2-yl)methanamine | orientjchem.org |
| C=N (Imidazole) | Stretch | 1580 | (1H-benzo[d]imidazol-2-yl)methanamine | orientjchem.org |
| C-F (Aromatic) | Stretch | 1224 | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | mdpi.com |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to show characteristic absorption bands in the UV-Vis region due to π→π* and n→π* transitions. For the analogous (1H-benzo[d]imidazol-2-yl)methanamine, absorption maxima (λ_max) have been reported at 236 nm, 290 nm, and 407 nm orientjchem.org. The exact position and intensity of these bands for the target compound would be influenced by the electronic effects of the 4-fluorophenyl substituent.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For a related compound, (4-(4-(3,4-dimethoxyphenyl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)phenyl)methanamine, the molecular ion was observed at m/z [M+H]⁺: 387.183 tum.de. This indicates that protonated molecular ions are readily formed for this class of compounds.
Elemental Analysis
Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed structure. For a series of imidazole derivatives, the found elemental compositions were in close agreement (within ±0.4%) with the calculated values, confirming their purity and proposed structures.
Chromatographic Techniques for Purity Assessment
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for isolating the desired product from reaction mixtures.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a compound. The retention factor (R_f) value is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase).
Column Chromatography is a preparative technique used to purify compounds on a larger scale. The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique for both the analysis and purification of compounds. It provides quantitative information about the purity of a sample and can be used to resolve complex mixtures. For example, the purity of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was confirmed by HPLC, with a specific retention time of 17.776 min under the applied conditions mdpi.com.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of imidazole derivatives. The method's versatility allows for the analysis of a wide range of compounds with varying polarities.
For the analysis of fluorophenyl-imidazole compounds, reversed-phase HPLC is a common and effective approach. A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives utilized a Luna 5 μm C8(2) 100 Å column with a mobile phase consisting of a gradient of acetonitrile with 0.05% formic acid and water with 0.05% formic acid nih.gov. This indicates that a C8 or C18 column would likely provide good separation for this compound. The inclusion of formic acid in the mobile phase helps to ensure the analyte is in a consistent protonation state, leading to sharper peaks and improved reproducibility.
Normal-phase HPLC can also be employed. For instance, the analysis of 4-(2-fluorophenyl)-1H-imidazole and 4-(3-fluorophenyl)-1H-imidazole was successfully performed using a mobile phase of 30:70 2-propanol:n-hexane at a flow rate of 1 mL/min nih.gov. Detection for such compounds is typically achieved using a UV detector, often at a wavelength where the imidazole or phenyl ring exhibits strong absorbance. For more complex matrices or lower concentrations, a mass spectrometer can be coupled with the HPLC system (LC-MS) to provide enhanced sensitivity and selectivity nih.gov.
Table 1: Illustrative HPLC Parameters for Analysis of Related Fluorophenyl-Imidazole Compounds
| Parameter | Stationary Phase | Mobile Phase | Detection | Reference |
| Method A | Luna 5 μm C8(2) 100 Å | Acetonitrile + 0.05% Formic Acid / Water + 0.05% Formic Acid (Gradient) | Photodiode Array (PDA) / Mass Spectrometry (MS) | nih.gov |
| Method B | Normal Phase Silica | 30:70 2-Propanol:n-Hexane (Isocratic) | Not Specified | nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While the methanamine group in this compound may require derivatization to improve volatility and thermal stability, GC-MS analysis has been successfully applied to related imidazole structures. For example, the characterization of a 5-(4-chlorophenyl)-imidazole derivative was performed using GC-MS, demonstrating the feasibility of this technique for halogenated phenyl-imidazole compounds mdpi.com.
A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure the separation of the target compound from any impurities or starting materials. The mass spectrometer detector provides not only quantification but also valuable structural information based on the fragmentation pattern of the molecule.
Table 2: General GC-MS Parameters for Imidazole Compound Analysis
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., HP-5MS, DB-5) |
| Carrier Gas | Helium |
| Injector Temperature | 250-300 °C |
| Oven Program | Ramped temperature program (e.g., 100 °C to 300 °C at 10 °C/min) |
| Detector | Mass Spectrometer (MS) |
Advanced Analytical Methodologies
Beyond chromatographic techniques, a suite of advanced spectroscopic and structural analysis methods are indispensable for the unambiguous elucidation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure.
1H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the imidazole ring, the fluorophenyl ring, and the methanamine group. The coupling patterns and chemical shifts of the aromatic protons on the fluorophenyl ring would confirm the para substitution pattern. For instance, in 2-(4-fluorophenyl)-1H-benzo[d]imidazole, the protons on the fluorophenyl group appear as multiplets in the aromatic region nih.gov. The protons of the CH2 and NH2 groups in the methanamine moiety would likely appear as distinct signals, with their chemical shifts influenced by the neighboring imidazole ring.
13C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (1JC-F) nih.gov. The chemical shifts of the imidazole ring carbons would be indicative of their electronic environment. For example, in a related 5-(4-chlorophenyl)-imidazole derivative, the C-2, C-4, and C-5 carbons of the imidazole ring were observed at distinct chemical shifts mdpi.com.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, LC-MS has been used to confirm the molecular ion peak [M+H+] nih.gov.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state. Studies on related compounds, such as 4-[5-(4-fluorophenyl)-1H-imidazol-4-yl]pyridine and 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole, have successfully employed X-ray crystallography to elucidate their structures, demonstrating its applicability to this class of compounds nih.govmdpi.com. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonding nih.gov.
Table 3: Summary of Advanced Analytical Methodologies and Expected Information
| Technique | Information Obtained |
| 1H NMR | Proton environment, connectivity (through coupling), and number of protons. |
| 13C NMR | Carbon skeleton, chemical environment of carbons. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between atoms, confirmation of structural fragments. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition. |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths, bond angles, and crystal packing. |
Investigation of Biological Activities and Molecular Mechanisms
Broad Spectrum Biological Activities of Imidazole (B134444) Derivatives
The imidazole nucleus is a fundamental component of many biologically important molecules, including the amino acid histidine, purines, and histamine. ijrar.orgajrconline.org Its derivatives have garnered considerable interest from researchers due to their extensive range of pharmacological activities. ijrar.orgclinmedkaz.orgresearchgate.net These compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, and various other therapeutic properties. ijrar.orgnih.govijpsjournal.comijpsjournal.comresearchgate.net The unique chemical structure of the imidazole ring, which is polar and ionizable, allows it to interact with a variety of biological targets, thereby enhancing the pharmacokinetic properties of potential drug molecules. ijrar.orgajrconline.orgnih.gov
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
Imidazole derivatives are potent agents against a wide spectrum of pathogenic microbes, including bacteria, fungi, and viruses. ijrar.orgclinmedkaz.orgijpsjournal.comresearchgate.net Their mechanism of action often involves disrupting essential cellular processes in these microorganisms. mdpi.com
Antibacterial Activity: Research has demonstrated that imidazole derivatives are effective against both Gram-positive and Gram-negative bacteria. clinmedkaz.orgmdpi.comnih.gov Some compounds have shown promising results against resilient bacterial strains, highlighting their potential as broad-spectrum antibacterial agents. nih.gov The antibacterial action can involve various mechanisms, such as the disruption of cell wall synthesis, interference with DNA replication, and damage to the cell membrane. mdpi.comnano-ntp.com For instance, certain imidazole derivatives, when complexed with metals like silver, have shown moderate antibacterial activity against strains like S. aureus and E. coli. clinmedkaz.org
Antifungal Activity: The antifungal properties of imidazoles are well-documented. nih.govruidongpharma.com They are particularly effective against a range of fungi, including Candida species. clinmedkaz.orgnih.gov The primary mechanism of antifungal action is the inhibition of ergosterol (B1671047) biosynthesis. nih.govruidongpharma.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and permeability, ultimately leading to cell death. nano-ntp.comnih.govruidongpharma.com Specifically, imidazoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. nano-ntp.comnih.govwikipedia.org Some derivatives may also contribute to an intracellular accumulation of toxic hydrogen peroxide, leading to the deterioration of subcellular organelles. nih.gov
Antiviral Activity: Certain imidazole derivatives have also been investigated for their antiviral properties. ijpsjournal.comresearchgate.net They can interfere with viral replication through various mechanisms, making them a subject of interest in the development of new antiviral therapies. ijpsjournal.com
| Activity | Target Organisms | General Mechanism of Action | Example Compounds/Derivatives |
|---|---|---|---|
| Antibacterial | Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli, P. aeruginosa) clinmedkaz.orgmdpi.comnih.gov | Inhibition of DNA replication, disruption of cell wall synthesis, cell membrane disruption mdpi.comnano-ntp.com | Imidazole-thiadiazole combinations, Imidazole-quinolone derivatives clinmedkaz.org |
| Antifungal | Candida albicans, Aspergillus niger clinmedkaz.orgijpsjournal.com | Inhibition of ergosterol biosynthesis by targeting lanosterol 14α-demethylase nano-ntp.comnih.govruidongpharma.comwikipedia.org | Miconazole, Clotrimazole, Ketoconazole ruidongpharma.comresearchgate.net |
| Antiviral | Various viruses ijpsjournal.comresearchgate.net | Interference with viral replication ijpsjournal.com | 2-phenylbenzimidazole derivatives researchgate.net |
Anticancer Research
Imidazole-based compounds have emerged as a significant class of anticancer agents. nih.govfrontiersin.org Their electron-rich structure facilitates binding to various biological receptors and enzymes that are crucial for cancer cell proliferation and survival. frontiersin.org Clinically used anticancer drugs like dacarbazine (B1669748) and temozolomide (B1682018) feature an imidazole core. frontiersin.org
The anticancer mechanisms of imidazole derivatives are diverse and target various aspects of cancer cell biology. nih.gov These include inducing apoptosis (programmed cell death), causing DNA damage, and inhibiting the formation of microtubules, which are essential for cell division. nih.govrsc.orgnih.gov For example, one derivative, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole, was found to be potent against colorectal cancer cell lines by inhibiting tubulin polymerization and causing DNA damage. nih.gov Another study highlighted a compound that induces cell cycle arrest and cellular senescence in lung cancer cells. rsc.org
| Cancer Type | Observed Effect | Example Derivative Class | Reported IC50 Values |
|---|---|---|---|
| Colorectal Cancer (SW480, HCT116, Caco-2 cells) | Inhibition of tubulin polymerization, DNA damage nih.gov | 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole nih.gov | 23.12 - 33.14 nM nih.gov |
| Breast Cancer (MCF-7 cells) | Cytotoxic activity frontiersin.orgnih.gov | 2-phenyl benzimidazole (B57391) derivatives, N-phenylbenzamide derivatives frontiersin.orgnih.gov | 3.37 - 8.9 µM frontiersin.orgnih.gov |
| Lung Cancer (A549 cells) | Induction of apoptosis and cellular senescence, cell cycle arrest frontiersin.orgrsc.org | N-phenylbenzamide derivatives, 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine frontiersin.orgrsc.org | 7.5 µM frontiersin.org |
| Cervical Cancer (HeLa cells) | Cytotoxic activity frontiersin.org | N-phenylbenzamide derivatives frontiersin.org | 9.3 µM frontiersin.org |
Anti-inflammatory Research
Imidazole derivatives have demonstrated significant anti-inflammatory properties. ijrar.orgjchemrev.comorientjchem.org The primary mechanism for this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key in the synthesis of prostaglandins—mediators of inflammation. nih.govresearchgate.netjchemrev.com By blocking these enzymes, imidazole compounds can effectively reduce the inflammatory response. jchemrev.comorientjchem.org
Studies have shown that some synthesized imidazole derivatives exhibit moderate to good anti-inflammatory activity, comparable to standard drugs like indomethacin. ijpsjournal.comnih.gov For instance, 2-substituted-4,5-diphenyl-1H-imidazole derivatives were effective in reducing carrageenan-induced paw edema in animal models. ijpsjournal.com Furthermore, some of these compounds have been found to have a lower risk of causing gastrointestinal issues, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Other anti-inflammatory mechanisms include modulating the activity of transcription factors like NF-κB and scavenging reactive oxygen species (ROS), which are linked to oxidative stress and inflammation. nih.govorientjchem.org
| Derivative Class | Model/Assay | Key Findings | Proposed Mechanism |
|---|---|---|---|
| 2,4-disubstituted-1H-imidazoles nih.gov | Carrageenan-induced paw edema nih.gov | Good anti-inflammatory activity with minimal GI irritation. nih.gov | COX inhibition researchgate.netjchemrev.com |
| 1,2,4-trisubstituted-1H-imidazoles nih.gov | Carrageenan-induced paw edema nih.gov | Better anti-inflammatory action compared to di-substituted derivatives. nih.gov | COX inhibition researchgate.netjchemrev.com |
| Schiff's base imidazole derivatives orientjchem.org | Carrageenan-induced paw edema orientjchem.org | Significant positive effect against inflammation. orientjchem.org | Modulation of inflammatory mediators, inhibition of pro-inflammatory cytokines. orientjchem.org |
Other Pharmacological Activities (e.g., Antitubercular, Antidiabetic, Neuroprotective)
The therapeutic potential of imidazole derivatives extends beyond the activities mentioned above. Researchers have identified their efficacy in several other areas:
Antitubercular Activity: Certain imidazole derivatives have shown potent activity against Mycobacterium tuberculosis strains, including those that are drug-resistant. ijrar.orgijpsjournal.comresearchgate.net
Antidiabetic Activity: The imidazole scaffold is being explored for the development of antidiabetic agents. ijpsjournal.comresearchgate.net
Neuroprotective Activity: There is growing interest in the potential of imidazole derivatives for treating neurodegenerative diseases, acting as neuroprotective agents. ijpsjournal.comresearchgate.net
Analgesic Activity: Some imidazole compounds with anti-inflammatory properties also exhibit significant analgesic (pain-relieving) effects. ijpsjournal.comnih.gov
Anthelmintic and Antiprotozoal Activity: Derivatives like metronidazole (B1676534) are widely used against anaerobic bacteria and protozoal infections. researchgate.netijpsjournal.com
Exploration of Molecular Mechanisms of Action
The diverse biological effects of imidazole derivatives are a result of their ability to interact with a wide range of molecular targets. nih.gov Their electron-rich nature enables them to bind to various enzymes and receptors, thereby modulating their function. nih.govfrontiersin.org
Enzyme Inhibition Studies (e.g., DNA replication enzymes, topoisomerase IIR, FAK, Aurora Kinase, COX-2, HO-1, Insulin-Degrading Enzyme)
A primary mechanism through which imidazole derivatives exert their pharmacological effects is by inhibiting specific enzymes. nih.gov
DNA Replication and Repair Enzymes: In the context of antimicrobial and anticancer activity, some imidazole derivatives interfere with enzymes essential for DNA replication, such as topoisomerase IIR. nih.govmdpi.com
Kinases: Several imidazole compounds act as kinase inhibitors, which is a key strategy in cancer therapy. nih.gov They have been shown to inhibit Focal Adhesion Kinase (FAK) and Aurora Kinases, both of which are involved in cell growth and proliferation. nih.gov
Cyclooxygenase-2 (COX-2): As mentioned, the anti-inflammatory action of many imidazole derivatives is due to their selective inhibition of the COX-2 enzyme. nih.govnih.govbrieflands.comdoaj.orgmdpi.com This selectivity is advantageous as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. doaj.orgmdpi.com
Heme Oxygenase-1 (HO-1): HO-1 is an enzyme that is overexpressed in many tumors and contributes to chemoresistance. nih.govnih.govresearchgate.netacs.org Imidazole-based compounds have been developed as potent and selective inhibitors of HO-1, representing a promising approach in cancer treatment. nih.govresearchgate.netmdpi.com These inhibitors are typically non-competitive and bind to the distal side of the heme group within the enzyme. nih.govresearchgate.net
Insulin-Degrading Enzyme (IDE): Some imidazole-derived small molecules have been found to modulate the activity of IDE, an enzyme involved in the clearance of insulin (B600854) and amyloid-beta peptides. nih.govnih.gov This has implications for research into diabetes and Alzheimer's disease. nih.govnih.gov These compounds have been observed to bind to both the exosite and the catalytic site of the enzyme. nih.govnih.gov
| Enzyme Target | Therapeutic Area | Mechanism of Inhibition | Example Derivative Class |
|---|---|---|---|
| Topoisomerase IIR nih.gov | Anticancer, Antimicrobial nih.gov | Catalytic inhibition nih.gov | General imidazole derivatives nih.gov |
| Aurora Kinase nih.gov | Anticancer nih.gov | Inhibition of kinase activity nih.gov | General imidazole derivatives nih.gov |
| COX-2 nih.govnih.govbrieflands.com | Anti-inflammatory nih.govnih.gov | Selective inhibition of prostaglandin (B15479496) synthesis nih.govjchemrev.com | Imidazo[2,1-b]thiazole analogs, Imidazopyrazolopyridines brieflands.commdpi.com |
| Heme Oxygenase-1 (HO-1) nih.govresearchgate.netmdpi.com | Anticancer nih.govnih.gov | Non-competitive binding to the distal heme side nih.govresearchgate.net | Arylethanolimidazoles, Amide-imidazole-based inhibitors acs.orgmdpi.com |
| Insulin-Degrading Enzyme (IDE) nih.govnih.gov | Neuroprotection (Alzheimer's), Diabetes nih.govnih.gov | Binding to exosite and catalytic site, modulating substrate degradation nih.govnih.gov | Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids nih.govnih.gov |
Receptor Interaction Modulation (Agonism/Antagonism)
Research into fluorophenyl-imidazole derivatives has revealed their capacity to modulate the activity of key physiological receptors. A notable example is the investigation of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles , which have been identified as positive allosteric modulators (PAMs) of the GABA-A (gamma-aminobutyric acid type A) receptor. These compounds are recognized for their potential to enhance the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to the α1/γ2 interface of the receptor. This allosteric modulation suggests a potential therapeutic application in neurological disorders.
The interaction of these compounds with the GABA-A receptor is structurally specific. For instance, the placement of a methyl group on the benzimidazole scaffold has been shown to be critical for activity, with the 6-methyl derivative facilitating interaction, while the 5-methyl derivative abolishes it. This highlights the precise structural requirements for effective receptor modulation. Molecular docking studies have further elucidated these interactions, showing key hydrogen bonds and aromatic interactions within the receptor's binding pocket.
| Compound Class | Receptor | Modulation Type | Key Findings |
|---|---|---|---|
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | Positive Allosteric Modulator (PAM) | Enhances GABA-induced ion currents by binding to the α1/γ2 interface. |
Interference with Cellular Processes (e.g., DNA damage, apoptosis, cell wall synthesis, cell membrane disruption)
The fluorophenyl-imidazole core structure is also implicated in various mechanisms that interfere with fundamental cellular processes, particularly in the context of cancer research. Studies on 2-(4-fluorophenyl) imidazol-5-ones have demonstrated their anticancer activity against a panel of human cancer cell lines, including Hela, MCF-7, PC3, and HCT-116. The cytotoxic effects of these compounds suggest an underlying mechanism that disrupts cellular viability and proliferation.
Furthermore, a series of novel 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines have been synthesized and evaluated for their anticancer potential on A431 skin cancer cells. These compounds exhibited dose-dependent cytotoxicity, induced apoptosis, and modulated the cell cycle, indicating a multi-faceted interference with cellular processes essential for cancer cell survival. Other research on imidazole derivatives has pointed towards the impairment of redox balance and mitochondrial membrane potential as a mechanism of cellular toxicity. While direct evidence for DNA damage by (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine is not available, the pro-apoptotic and cytotoxic activities of its analogues suggest that pathways leading to programmed cell death are activated.
| Compound Class | Cellular Process | Observed Effect | Cell Lines |
|---|---|---|---|
| 2-(4-Fluorophenyl) imidazol-5-ones | Cytotoxicity | Potent anticancer activity. | Hela, MCF-7, PC3, HCT-116 |
| 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines | Cytotoxicity, Apoptosis, Cell Cycle Modulation | Dose-dependent cytotoxicity and induction of apoptosis. | A431 |
| General Imidazole Derivatives | Redox Balance, Mitochondrial Membrane Potential | Impairment leading to cellular toxicity. | Not specified |
Signaling Pathway Modulation
The biological effects of fluorophenyl-imidazole compounds are often mediated through the modulation of specific intracellular signaling pathways. A significant finding in this area is the identification of 4-(4'-fluorophenyl)imidazoles as inhibitors of several protein kinases, including p38α mitogen-activated protein kinase (MAPK), casein kinase 1δ (CK1δ), and Janus kinase 2 (JAK2). The inhibition of these kinases, which are crucial components of signaling cascades that regulate inflammation and cell proliferation, underscores the therapeutic potential of this class of compounds. The selectivity of these inhibitors can be influenced by substitutions on the imidazole ring.
In another line of research, phenyl imidazole analogs have been designed and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway. Aberrant activation of the Hh pathway is implicated in the development of various cancers. Certain phenyl imidazole compounds have shown high potency in inhibiting this pathway, including activity against drug-resistant forms of the Smoothened (Smo) receptor, a key component of the Hh pathway.
| Compound Class | Signaling Pathway | Molecular Target | Effect |
|---|---|---|---|
| 4-(4'-Fluorophenyl)imidazoles | MAPK, CK1, JAK-STAT | p38α MAPK, CK1δ, JAK2 | Inhibition. |
| Phenyl Imidazole Analogs | Hedgehog (Hh) Signaling | Smoothened (Smo) Receptor | Inhibition. |
Target Identification and Validation in Research
The identification and validation of molecular targets are crucial for understanding the mechanism of action of new chemical entities. For the fluorophenyl-imidazole class of compounds, several targets have been identified through dedicated research efforts.
The GABA-A receptor has been validated as a target for 2-(4-fluorophenyl)-1H-benzo[d]imidazoles through radioligand binding studies and electrophysiological assays, which confirmed their allosteric modulatory properties.
In the realm of oncology, several kinases have been identified as targets. Enzyme inhibition assays have validated p38α MAPK, CK1δ, and JAK2 as targets for 4-(4'-fluorophenyl)imidazoles. Additionally, for the 2-(4-fluorophenyl) imidazol-5-one series, Cyclin-Dependent Kinase 2A (CDK2A) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) were identified as molecular targets, with some compounds showing high inhibitory activity against these enzymes.
For phenyl imidazole analogs that modulate the Hedgehog pathway, the Smoothened (Smo) receptor has been identified as the direct target. Molecular modeling studies have further elucidated the binding modes of these compounds to the Smo receptor, providing a basis for further structural optimization.
These target identification and validation studies are fundamental in delineating the therapeutic potential of the fluorophenyl-imidazole scaffold and guiding the development of more potent and selective agents.
Structure Activity Relationship Sar Studies of 5 4 Fluorophenyl 1h Imidazol 2 Yl Methanamine and Analogues
Impact of Fluorophenyl Substitution on Activity
The presence and position of the fluorine atom on the phenyl ring are significant determinants of the biological activity of this class of compounds. The fluorine atom, owing to its high electronegativity and small size, can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.
Research on related 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives has shown that the 4-fluoro substitution can enhance metabolic stability. nih.govnih.gov This is often attributed to the strength of the carbon-fluorine bond, which is resistant to metabolic cleavage. In the context of GABA-A receptor modulators, the 2-(4-fluorophenyl) motif was identified as a promising template for developing metabolically robust agents. nih.govnih.gov The fluorophenyl group can also engage in specific interactions with biological targets. Quantitative structure–activity relationship (QSAR) and molecular docking studies on 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer agents have demonstrated that this moiety plays a crucial role in binding to the target protein, such as the Polo-like kinases (Plk1) receptor. researchgate.net
The position of the fluorine atom is also critical. While the para-substitution is common in the parent compound, studies on other fluorophenyl-imidazole analogues indicate that altering the substitution pattern can significantly impact activity. The precise interactions of the fluorophenyl group within a receptor's binding pocket often dictate the optimal substitution pattern for maximizing potency and selectivity.
| Compound/Analogue | Key Structural Feature | Impact on Activity/Properties | Reference |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 4-Fluoro substitution on the phenyl ring | Enhanced metabolic stability, suitable for GABA-A receptor modulation. | nih.govnih.gov |
| 2-(4-fluorophenyl) imidazol-5-ones | 4-Fluoro substitution on the phenyl ring | Important for binding to Polo-like kinases (Plk1) in breast cancer cells. | researchgate.net |
Role of the Methanamine Moiety in Biological Interactions
The methanamine group at the 2-position of the imidazole (B134444) ring is a key functional group that significantly influences the compound's biological interactions. This primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in a protein's active site.
Studies on related 2-aminoimidazole derivatives have highlighted the importance of this amino group for biological activity. For instance, 2-aminoimidazole amino acids have been investigated as inhibitors of human arginase I, where the 2-amino group participates in hydrogen bonding within the enzyme's active site. nih.gov Although not a direct analogue, this demonstrates the potential of the 2-aminoimidazole core to engage in critical binding interactions.
Furthermore, research on antitubercular nitroimidazoles has revealed that substitution at the 2-position of the imidazole ring is a critical determinant of their aerobic activity. nih.gov The synthesis of C-2 methylamine (B109427) derivatives of 4-phenyl-imidazoles has also been a strategy in the development of inhibitors of indoleamine 2,3-dioxygenase, indicating the therapeutic relevance of this structural motif. nih.gov The flexibility of the methanamine linker allows the amine to orient itself optimally for interaction with the target, which can be a crucial factor for achieving high-affinity binding.
| Moiety | Potential Biological Role | Supporting Evidence from Analogues | Reference |
| 2-Methanamine | Hydrogen bond donor, potential for ionic interactions. | 2-aminoimidazole derivatives show key hydrogen bonding in enzyme active sites. nih.gov | nih.gov |
| 2-Position Substitution | Critical for specific biological activities. | Substitution at the 2-position of nitroimidazoles is essential for aerobic activity. | nih.gov |
| C-2 Methylamine | A relevant motif in drug design. | C-2 methylamine derivatives of 4-phenyl-imidazoles developed as enzyme inhibitors. | nih.gov |
Influence of Imidazole Ring Substituents on Pharmacological Profiles
Substituents on the imidazole ring itself, beyond the fluorophenyl and methanamine groups, can profoundly alter the pharmacological properties of the molecule. The imidazole core is an aromatic heterocycle with two nitrogen atoms, making it a versatile scaffold in medicinal chemistry. researchgate.nettechnion.ac.il
SAR studies on various imidazole derivatives have shown that the nature and position of substituents on the ring can impact potency, selectivity, and pharmacokinetic properties. For example, in a series of imidazole derivatives studied for antifungal activity, the introduction of bulky substituents at the 1-position of the imidazole moiety was found to be unfavorable for activity. nih.gov Similarly, strong electron-withdrawing groups at the meta position of a phenyl substituent on the imidazole ring did not lead to antifungal activity. nih.gov
In the context of hepatitis C virus inhibitors, imidazole-coumarin conjugates demonstrated that having a hydrogen atom at the N(1) position of the imidazole nucleus was a key factor for increased potency and selectivity. mdpi.com This highlights the importance of the N-H group for potential hydrogen bonding interactions with the biological target. The electronic properties of the imidazole ring, which can be modulated by substituents, also influence its ability to participate in pi-pi stacking or other non-covalent interactions within the binding site.
| Substitution Position | Type of Substituent | Observed Effect on Activity | Reference |
| Imidazole N-1 Position | Bulky groups | Unfavorable for antifungal activity. | nih.gov |
| Imidazole N-1 Position | Hydrogen atom | Favorable for anti-HCV activity. | mdpi.com |
| Phenyl group on imidazole | Strong electron-withdrawing groups (meta pos.) | No significant antifungal activity. | nih.gov |
Rational Drug Design Strategies Based on SAR
The insights gleaned from SAR studies form the foundation for rational drug design, enabling the targeted modification of a lead compound to improve its therapeutic profile. rsc.org Computational methods such as QSAR and molecular docking are often employed to guide these design strategies.
For instance, QSAR studies on imidazole derivatives can identify key molecular descriptors that correlate with biological activity, allowing for the in-silico prediction of the potency of novel analogues. mdpi.com This approach was used in the design of novel imidazole analogues with potential antimicrobial and antiviral activities. mdpi.com Molecular docking studies can provide a structural hypothesis for how a compound binds to its target, revealing key interactions that can be optimized. Docking studies of 2-(4-fluorophenyl) imidazol-5-ones with the Plk1 receptor helped to rationalize their observed anti-breast cancer activity and guide the design of more potent inhibitors. researchgate.net
A common strategy involves identifying a "hit" compound from a screening campaign and then systematically modifying its structure to improve properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. This hit-to-lead optimization process relies heavily on the iterative cycle of design, synthesis, and biological testing, informed by the evolving SAR. nih.gov
| Design Strategy | Methodology | Application Example | Reference |
| QSAR-based design | Identifying correlations between molecular descriptors and activity. | Design of novel imidazole analogues with predicted antimicrobial/antiviral activity. | mdpi.com |
| Molecular Docking | Visualizing binding modes and key interactions with the target. | Rationalizing the activity of 2-(4-fluorophenyl) imidazol-5-ones against Plk1. | researchgate.net |
| Hit-to-Lead Optimization | Systematic modification of a hit compound to improve its properties. | Development of phenyl imidazole carboxamides as anti-leishmanial agents. | nih.gov |
Development of Lead Compounds from Hit Molecules
The process of developing a lead compound from an initial "hit" molecule is a crucial phase in drug discovery. A hit is typically a compound with modest activity identified from a high-throughput screen. Through a process of hit-to-lead optimization, medicinal chemists aim to improve the potency, selectivity, and drug-like properties of the hit to generate a more promising lead compound.
An example of this process can be seen in the development of novel phenyl imidazole carboxamides as inhibitors of Leishmania donovani. nih.govmonash.edu The initial hit, 4-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide, was identified from a screening campaign. nih.gov Subsequent SAR exploration involved synthesizing an extensive set of analogues with modifications around the scaffold. This led to compounds with improved potency while maintaining low cytotoxicity. nih.govmonash.edu
The optimization process often involves addressing multiple parameters simultaneously. For example, in addition to improving potency, the development of the phenyl imidazole carboxamides also focused on enhancing physicochemical properties and metabolic stability. nih.gov The resulting lead compounds exhibited not only greater activity against L. donovani but also had more favorable in vitro metabolic profiles, making them more suitable for further development. nih.govmonash.edu This iterative process of chemical synthesis and biological evaluation, guided by SAR, is fundamental to transforming a modestly active hit into a viable lead candidate for preclinical development.
| Initial Molecule Type | Optimization Goal | Outcome | Reference |
| Hit Molecule | Improve potency, selectivity, physicochemical properties, and metabolic stability. | Generation of a lead compound with an enhanced overall profile. | nih.gov |
| 4-Fluoro-N-(5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-yl)benzamide (Hit) | Improve anti-leishmanial activity and drug-like properties. | Lead compounds with >30-fold improved potency and better metabolic stability. | nih.govmonash.edu |
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target.
Research on various imidazole (B134444) derivatives has demonstrated the utility of molecular docking in identifying key interactions with therapeutic targets. For instance, studies on imidazole-based compounds as potential inhibitors for the SARS-CoV-2 main protease (Mpro) revealed strong binding affinities. mdpi.com Docking analyses showed that these compounds could fit within the catalytic site of the protease, forming critical interactions with amino acid residues. mdpi.com Similarly, docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives at the α1/γ2 interface of the GABA-A receptor helped elucidate the structural basis for their modulatory activity. nih.gov The binding pose of these ligands was stabilized by aromatic interactions with key residues like Phe100, His102, and Tyr160. nih.gov
In another example, docking simulations were used to investigate 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDK2/4/6), which are crucial regulators of the cell cycle. nih.gov These in silico studies successfully predicted the binding modes and helped rationalize the observed inhibitory activities. nih.gov
| Target Protein | Imidazole Scaffold Example | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
| SARS-CoV-2 Mpro | Imidazolyl–methanone derivatives | Catalytic dyad (His41, Cys145) | -7.7 to -8.3 |
| GABA-A Receptor | 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole | αHis102, αTyr160, γPhe77 | Not specified (pKᵢ = 5.5) |
| DNA Gyrase | 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | Not specified | Better than ciprofloxacin |
| RIPK1 Kinase | 5‐(1‐benzyl‐1H‐imidazol‐4‐yl)‐1,2,4‐oxadiazole | Not specified | Not specified (IC₅₀ = 1.3 μM) |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of compounds with known activities, QSAR can predict the activity of new, untested molecules.
QSAR studies have been successfully applied to various series of imidazole derivatives. For example, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives identified key physicochemical parameters influencing their cytotoxicity. nih.gov The model revealed that the size and shape of substituents on the phenyl rings were crucial factors. nih.gov Another study on imidazole derivatives as inhibitors of 14α-demethylase (CYP51), an important antifungal target, developed a statistically significant QSAR model that helped in designing compounds with improved inhibitory effects. researchgate.net Similarly, 2D and 3D-QSAR analyses of imidazole-containing compounds as heme oxygenase inhibitors highlighted the importance of physicochemical and alignment-independent descriptors for activity. researchgate.net These models provide a framework for rationally designing new derivatives with enhanced potency. researchgate.netnih.gov
Density Functional Theory (DFT) Calculations and Electronic Properties (e.g., HOMO/LUMO Analysis)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com
For compounds structurally related to (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine, DFT calculations provide valuable insights. A study on 5-(4-fluorophenyl)-1H-pyrazol-3-amine used DFT to optimize the molecular geometry and analyze frontier molecular orbitals, revealing features related to its physicochemical properties. researchgate.net In another study on a 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT/B3LYP methods were used to calculate the HOMO-LUMO energies, global reactivity descriptors, and the molecular electrostatic potential (MEP). ajchem-a.com The MEP analysis identified the nitrogen atoms of the oxadiazole ring as the likely site for electrophilic attack. ajchem-a.com Such calculations are crucial for understanding the reactivity and interaction sites of these molecules. ajchem-a.comresearchgate.netnih.gov
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6–311++G(d,p) | -6.2967 | -1.8096 | 4.4871 |
| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -7.110 | -1.702 | 5.408 |
| 1-(2,3-dihydrobenzo[b] researchgate.netscientific.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | DFT/B3LYP/6-31G(d,p) | -5.485 | -1.907 | 3.578 |
Virtual Screening for Novel Active Compounds
Virtual screening (VS) is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org VS can be either ligand-based, searching for molecules similar to known actives, or structure-based, docking compounds into the target's binding site. wikipedia.org
The imidazole scaffold is frequently utilized in virtual screening campaigns to discover novel bioactive compounds. For example, a collaborative virtual screening effort was used to identify an imidazo[1,2-a]pyridine (B132010) series for treating visceral leishmaniasis. nih.gov This approach successfully identified hits from proprietary pharmaceutical libraries, leading to further optimization. nih.gov In another study, docking-based virtual screening was employed to discover potent inhibitors of imidazole glycerophosphate dehydratase (IGPD) in Staphylococcus xylosus. nih.gov This led to the identification of nine potential hits, with one compound, baicalin, showing significant inhibition of biofilm formation in vitro. nih.gov These examples underscore the power of virtual screening to efficiently explore vast chemical space and identify promising starting points for drug discovery. researchgate.netresearchgate.net
Integration of Machine Learning and Artificial Intelligence in Compound Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug design by enabling rapid and accurate prediction of molecular properties and activities. mdpi.comjocpr.com These methods can learn from large datasets of chemical structures and biological data to build predictive models that guide the design of new compounds. jocpr.com
In the context of imidazole-containing structures, ML has been applied to optimize drug candidates. For instance, in a study aimed at developing novel inhibitors for Bromodomain-containing protein 4 (BRD4), a machine learning-based activity scoring function was employed to analyze the structure-activity relationship of nitroxoline (B368727) derivatives, which feature a related quinoline-imidazole scaffold. nih.gov This computational approach, combined with ADME/T profile predictions, led to the rational design of three drug-like BRD4 inhibitors with potent anti-cancer activity. nih.gov Deep reinforcement learning, a subset of machine learning, has also been successfully used to generate novel molecular structures with desired properties from scratch, demonstrating the potential of AI to innovate in de novo drug design. mdpi.com
Conformation Analysis and Ligand-Target Interactions
Understanding the three-dimensional conformation of a ligand and its specific interactions with a biological target is fundamental to structure-based drug design. Computational methods are used to analyze the stable conformations of a molecule and to visualize the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern molecular recognition.
For imidazole derivatives, these analyses have provided crucial insights. Docking studies of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives with the GABA-A receptor revealed that subtle changes, like the position of a methyl group, could induce distinct conformational changes within the allosteric binding site, either promoting or abolishing interaction. nih.gov The binding of active ligands was stabilized by a network of aromatic interactions with phenylalanine and tyrosine residues within the receptor's α1 and γ2 subunits. nih.gov Similarly, in silico analyses of inhibitors targeting DNA gyrase showed a binding pattern similar to the known drug ciprofloxacin, with specific interactions contributing to a high binding affinity. als-journal.comals-journal.com These detailed interaction maps are essential for the rational, structure-guided optimization of ligand affinity and selectivity.
Preclinical Research Methodologies for Novel Chemical Entities
In Vitro Experimental Models
In vitro studies are the foundational step in preclinical research, providing initial insights into a compound's biological effects in a controlled, non-living environment. These experiments are crucial for early-stage screening and mechanism of action studies.
Cell-based assays are instrumental in understanding the effects of a novel compound on cellular functions and viability. For a compound like (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine, a variety of cell lines would be employed depending on the therapeutic target. For instance, in oncology research, cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colon cancer) are commonly used to assess cytotoxic activity. japsonline.comjapsonline.comresearchgate.net
The primary objective of these assays is to determine the concentration of the compound that inhibits cell growth by 50% (IC50). This is a key metric for evaluating the potency of a potential anticancer agent. japsonline.comjapsonline.com For example, studies on similar imidazolone (B8795221) derivatives have shown cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. japsonline.comjapsonline.com
Table 1: Illustrative Data from Cell-Based Cytotoxicity Assays
| Cell Line | Compound Concentration (µM) | % Cell Viability |
|---|---|---|
| MCF-7 | 1 | 85 |
| MCF-7 | 10 | 52 |
| MCF-7 | 50 | 15 |
| PC3 | 1 | 92 |
| PC3 | 10 | 60 |
Beyond cytotoxicity, cell-based assays can also investigate other cellular processes. For instance, in the context of neurodegenerative diseases, cell viability assays on neuronal cell lines might be performed to assess potential neuroprotective effects. nih.gov Other assays could explore the compound's impact on cell cycle progression, apoptosis (programmed cell death), and cell migration. nih.govmdpi.com
Enzyme assays are critical for determining if a novel compound exerts its therapeutic effect by inhibiting a specific enzyme. nuvisan.com Many drugs function by targeting the active site of an enzyme, thereby modulating its activity. For a compound with a (4-fluorophenyl)imidazol structure, potential enzyme targets could include protein kinases, which are often dysregulated in cancer. japsonline.com
For example, enzyme inhibition assays could be conducted against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A), both of which are implicated in cancer progression. japsonline.comjapsonline.com The results of these assays are typically reported as the IC50 value, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. japsonline.com
Table 2: Illustrative Data from Enzyme Inhibition Assays
| Enzyme Target | Compound IC50 (nM) |
|---|---|
| VEGFR-2 | 67 |
These assays provide valuable information about the compound's specific molecular targets and help to elucidate its mechanism of action.
In Vivo Experimental Models
Following promising in vitro results, preclinical research progresses to in vivo studies, which involve the use of living organisms, typically animal models, to evaluate the compound's efficacy and safety in a more complex biological system. researchgate.netadmescope.com
The choice of animal model is critical and depends on the disease being studied. nih.gov For oncology research, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. nih.gov These models allow researchers to assess the compound's ability to inhibit tumor growth in a living organism. nih.gov
In the context of neurodegenerative diseases like Alzheimer's, transgenic mouse models that express human genes associated with the disease are often employed. nih.gov For instance, the 5xFAD mouse model is a well-established model for studying Alzheimer's disease pathology and cognitive deficits. nih.gov These models are crucial for evaluating the potential of a compound like this compound to ameliorate disease-related symptoms and pathology.
The use of animal models allows for the assessment of a compound's therapeutic efficacy in a more physiologically relevant setting, providing crucial data to support the decision to move forward into clinical trials. cyagen.com
General Preclinical Formulation Considerations for In Vivo Studies
The formulation of a novel chemical entity for in vivo studies is a critical step that can significantly impact its pharmacokinetic profile and, consequently, its observed efficacy and safety. nih.govnih.gov The primary goal of preclinical formulation is to ensure that the compound is delivered to the target site in the body at a sufficient concentration and for an adequate duration to elicit a therapeutic effect. altasciences.com
For a compound like this compound, which is likely to be a solid at room temperature, several formulation strategies could be considered. The choice of formulation will depend on the compound's physicochemical properties, such as its solubility and stability, as well as the intended route of administration. primescholars.comadmescope.com
Common formulation approaches include:
Solutions: If the compound has sufficient solubility in a pharmaceutically acceptable vehicle, a simple solution is often the preferred formulation for early preclinical studies due to ease of preparation and dosing accuracy. langhuapharma.com
Suspensions: For poorly soluble compounds, a suspension in an aqueous vehicle may be used. Particle size control is crucial in suspension formulations to ensure dose uniformity and reproducibility. langhuapharma.com
Co-solvents and Surfactants: To enhance the solubility of a compound, co-solvents (e.g., propylene (B89431) glycol, DMSO) and surfactants are often employed in the formulation. admescope.com
The route of administration also plays a significant role in formulation design. Oral administration is often preferred for its convenience, but for compounds with poor oral bioavailability, other routes such as intravenous, intraperitoneal, or subcutaneous injection may be necessary to achieve adequate systemic exposure. nih.govaltasciences.com
Preclinical Study Design and Data Interpretation
A well-designed preclinical study is essential for generating reliable and interpretable data. nih.gov Key elements of study design include the selection of appropriate animal models, determination of the number of animals per group to ensure statistical power, and the choice of relevant endpoints to measure the compound's effects.
Data interpretation in preclinical studies involves a careful analysis of both efficacy and safety data. Efficacy is typically assessed by measuring the desired therapeutic outcome, such as tumor growth inhibition or improvement in cognitive function. Safety is evaluated by monitoring for any adverse effects, such as changes in body weight, clinical signs of toxicity, and post-mortem histopathological examination of tissues.
Computational tools and modeling can also play a role in preclinical data interpretation. For example, quantitative structure-activity relationship (QSAR) models can be used to predict the potential toxicity and pharmacokinetic properties of a compound based on its chemical structure. nih.gov This in silico approach can help to prioritize compounds for further development and guide the design of subsequent studies. nih.gov
Intellectual Property and Patent Landscape Analysis
Overview of Patenting Pharmaceutical Compounds and Derivatives
Patenting is a cornerstone of the pharmaceutical industry, providing a temporary monopoly that allows companies to recoup the substantial investments required for research, development, and regulatory approval of a new drug. wikipedia.orgpatentskart.comdyoung.comneudata.co A chemical patent grants an inventor exclusive rights to a specific chemical, molecule, or compound, preventing others from making, using, or selling the invention for a set period, typically 20 years from the filing date. upcounsel.compatsnap.com This protection is critical, as it is estimated that patents influence approximately 70-80% of the total revenue generated by pharmaceutical companies. sagaciousresearch.com
To be patentable, an invention must meet three fundamental criteria: it must be novel, non-obvious (involve an inventive step), and have an industrial application or utility. patentskart.com In the pharmaceutical context, patents can be categorized into several types, each offering a different layer of protection.
Table 1: Key Types of Pharmaceutical Patents
| Patent Type | Scope of Protection | Strategic Importance |
|---|---|---|
| Base/Compound Patent | Covers the core active pharmaceutical ingredient (API) or new chemical entity (NCE). allhealthpolicy.orgobrienpatents.com | Provides the broadest and strongest form of protection for a new drug. obrienpatents.com |
| Formulation Patent | Protects the specific composition or dosage form of a drug, such as slow-release technologies or transdermal patches. dyoung.comsagaciousresearch.compatseer.com | Can extend a product's lifecycle beyond the expiration of the base patent. dyoung.comobrienpatents.com |
| Process Patent | Covers a specific method or process of manufacturing a compound. patsnap.compatseer.com | Protects innovative, efficient, or cost-effective manufacturing techniques. patsnap.com |
| Method of Use Patent | Protects a new therapeutic use for a known compound. patsnap.com | Allows companies to find new markets for existing drugs by patenting new indications. dyoung.compatsnap.com |
Beyond the initial "base" patent on a new molecule, companies often file "secondary" patents for derivatives. allhealthpolicy.org These can include different crystalline forms (polymorphs), purified forms (enantiomers), or new formulations, which can provide technical advantages and extend market exclusivity. dyoung.comallhealthpolicy.org
Analysis of Compound Claims and Process Claims
Within a pharmaceutical patent, the "claims" are the most critical part, as they define the legal boundaries of the invention and what constitutes infringement. spruson.compatentpc.com For compounds like (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine, two fundamental types of claims are compound claims and process claims.
Compound claims provide protection for a new chemical substance itself, defined by its specific structural formula. upcounsel.com This is often considered the most valuable type of claim, as it covers the protected chemical in all contexts, regardless of how it was made or how it is being used. upcounsel.commpasearch.co.uk These claims can be specific to a single molecule or cover a class of related compounds through a generic "Markush" structure, which describes a core chemical scaffold with variable substituent groups. wikipedia.orgobrienpatents.commpasearch.co.uk
Process claims , in contrast, protect a specific method of manufacturing a product, not the product itself. patseer.commpasearch.co.uk This means that while a competitor cannot use the patented process, they could potentially produce the same end product through a different, non-infringing method. sagaciousresearch.compatseer.com Process patents are vital for protecting novel, more efficient, or higher-purity synthesis routes. patsnap.com A hybrid claim, known as a "product-by-process" claim, defines a product by the method used to create it. sagaciousresearch.comipfdalaw.com This is often used when the product itself is difficult to define by its structure alone. sagaciousresearch.com
Table 2: Comparison of Compound Claims and Process Claims
| Feature | Compound Claims | Process Claims |
|---|---|---|
| Subject of Protection | The chemical molecule or substance itself. upcounsel.comwysebridge.com | The method or steps used to manufacture the substance. patsnap.compatseer.com |
| Scope of Protection | Broad; covers the compound regardless of its manufacturing method or use. upcounsel.com | Narrow; limited to the specific process described. patseer.com |
| Infringement | Occurs if an unauthorized party makes, uses, or sells the claimed compound. mpasearch.co.uk | Occurs if an unauthorized party uses the claimed manufacturing process. patseer.com |
| Strategic Value | Generally considered the strongest form of protection for a new drug. obrienpatents.commpasearch.co.uk | Protects manufacturing innovations and can create barriers to entry for competitors. patsnap.com |
The precise drafting of these claims is essential to ensure they are both broad enough to provide meaningful protection and specific enough to be considered valid and enforceable. upcounsel.compatentpc.com
Patent Search Strategies for Imidazole-Based Compounds
A thorough patent search is a critical step in the research and development process for any new compound, including those based on an imidazole (B134444) core like this compound. The goal is to identify prior art, assess the patentability of a new invention, and monitor the activities of competitors. mjzanon.com An effective search strategy combines multiple techniques.
Classification Search: Patents are categorized using systems like the International Patent Classification (IPC) or Cooperative Patent Classification (CPC). For imidazole-based compounds, relevant classes would include C07D (Heterocyclic compounds). mjzanon.commjzanon.com This allows for a broad search of the chemical space.
Keyword Search: This involves searching for terms related to the compound, its potential uses, and its synthesis. Keywords could include "imidazole," "methanamine," "fluorophenyl," and terms related to the target therapeutic area.
Structure and Sub-structure Search: Many specialized chemical patent databases allow for searching by chemical structure. Researchers can draw the imidazole core, specific derivatives, or a generic Markush structure to find related patents. This is the most precise way to identify compounds that are structurally similar to the molecule of interest.
Citation Searching: This involves reviewing the patents cited by a relevant patent ("backward citation") and the patents that cite it later ("forward citation") to uncover a network of related inventions.
Table 3: Sample Patent Search Strategy for Imidazole Derivatives
| Search Type | Database/Tool | Search Parameters/Query Example | Purpose |
|---|---|---|---|
| Classification | EPO (Espacenet), USPTO, WIPO (PATENTSCOPE) | IPC/CPC Code: C07D233/00 (for 1,3-diazole rings) | To identify all patents within the broad chemical class of imidazoles. google.com |
| Keyword | Google Patents, PATENTSCOPE, Commercial databases | ("imidazole" OR "imidazolyl") AND ("synthesis" OR "preparation") | To find patents describing methods for making imidazole compounds. google.comnih.gov |
| Structure | SciFinder, STN, SureChEMBL | Chemical structure drawing of the (4-Fluorophenyl)-1H-imidazol scaffold | To find patents claiming structurally identical or similar compounds. |
| Assignee | All patent databases | Assignee Name: [Competitor Company Name] AND IPC: C07D | To monitor the patenting activity of specific competitors in the relevant chemical space. |
AI-Driven Patent Data Extraction and Analysis for SAR
One of the most powerful applications of this technology is in Structure-Activity Relationship (SAR) analysis. xtalpi.com SAR is a core concept in medicinal chemistry where researchers correlate the chemical structure of compounds with their biological activity. cas.org
AI's role in this process includes:
Automated Data Extraction: AI tools use advanced optical character recognition and natural language processing to identify and extract chemical structures and associated data tables from patents. xtalpi.comiris.ai
Data Aggregation and Standardization: The extracted information is compiled into structured databases, linking specific compounds to their reported activities. xtalpi.com
Predictive Modeling: By training ML models on these large datasets, researchers can predict the properties of novel, un-synthesized molecules. cas.org This helps prioritize which compounds to synthesize and test, making the drug discovery process more efficient. cas.orgnih.gov
Enhanced Search and Analysis: AI-driven platforms offer semantic search capabilities that understand context, leading to more relevant results than simple keyword searches. dennemeyer.com They can identify trends and patterns in complex datasets that would be impossible for a human to discern. cas.org
Table 5: Applications of AI in Patent Analysis for SAR
| AI Capability | Application in Patent Analysis | Benefit for SAR Studies |
|---|---|---|
| Natural Language Processing (NLP) | Interpreting and extracting information from unstructured text in patents. nih.gov | Links chemical structures to their described biological effects and experimental results. |
| Image Recognition | Recognizing and converting images of chemical structures into machine-readable formats (e.g., SMILES). xtalpi.com | Rapidly builds large databases of competitor compounds for analysis. |
| Machine Learning (ML) | Identifying patterns and correlations in large datasets of compounds and their activities. cas.org | Develops predictive models to guide the design of new molecules with improved properties. |
| Generative AI | Designing novel molecular structures based on learned SAR rules and desired properties. nih.gov | Expands the exploration of chemical space for new drug candidates. |
By leveraging AI, researchers can transform the patent literature from a static legal archive into a dynamic source of scientific and competitive intelligence, significantly accelerating the path from initial concept to the discovery of new therapeutics. dntb.gov.uaarxiv.org
Future Research Directions for 5 4 Fluorophenyl 1h Imidazol 2 Yl Methanamine
Exploration of Undiscovered Biological Targetsresearchgate.netijcrt.org
The imidazole (B134444) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. researchgate.netnih.gov While initial research may have identified primary targets for (5-(4-Fluorophenyl)-1H-imidazol-2-YL)methanamine, a vast number of potential interactions remain unexplored. Future research will likely focus on systematically screening this compound against diverse panels of enzymes and receptors to uncover novel therapeutic applications.
Key areas for exploration include:
Kinase Panels: Imidazole-based compounds have been successfully developed as kinase inhibitors for cancer therapy. Screening this compound against a comprehensive panel of human kinases could identify unexpected inhibitory activities against targets involved in cell proliferation, metastasis, and angiogenesis.
Epigenetic Targets: Sirtuins and other histone deacetylases (HDACs) are emerging as critical targets in oncology and metabolic diseases. Given that some imidazole derivatives show potential as sirtuin regulators, investigating the effect of this specific compound on epigenetic modifying enzymes is a logical next step. frontiersin.org
G-Protein Coupled Receptors (GPCRs): The imidazole ring is a core component of histamine, a natural ligand for GPCRs. This suggests that derivatives like this compound could be potent modulators of various GPCRs, opening doors for applications in neurology, immunology, and endocrinology.
Antiparasitic Targets: Novel imidazole derivatives have demonstrated high selectivity and efficacy against parasites such as Toxoplasma gondii. jchemrev.com Expanding the screening of this compound to include a range of parasitic enzymes and proteins could lead to the development of new anti-parasitic agents.
Table 1: Potential Areas for Biological Target Exploration
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
|---|---|---|
| Kinases | Imidazole scaffold is a known kinase inhibitor. | Oncology, Inflammatory Diseases |
| Epigenetic Modifiers | Some imidazole derivatives regulate sirtuins. frontiersin.org | Oncology, Metabolic Disorders, Aging |
| GPCRs | Structural similarity to natural ligands like histamine. | Neurology, Immunology, Allergic Disorders |
| Parasitic Enzymes | Proven efficacy of other novel imidazole derivatives. jchemrev.com | Infectious Diseases (e.g., Toxoplasmosis) |
| Ion Channels | The fluorophenyl group can enhance interaction with receptors like GABA-A. nih.gov | Neurology (e.g., Epilepsy, Anxiety) |
Development of Advanced Synthetic Routespluto.bio
While viable synthetic pathways to this compound exist, future research will focus on developing more efficient, cost-effective, and environmentally sustainable methods. The goal is to improve yield, reduce the number of steps, and allow for easier diversification of the molecular structure for structure-activity relationship (SAR) studies.
Promising advanced synthetic strategies include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often improving yields and reducing the formation of byproducts. researchgate.net Applying microwave irradiation to key steps in the synthesis of the imidazole ring could significantly enhance efficiency. organic-chemistry.org
Multi-Component Reactions (MCRs): One-pot reactions that combine three or more starting materials, such as the Van Leusen imidazole synthesis, offer high atom economy and procedural simplicity. organic-chemistry.orgresearchgate.net Developing a robust MCR for this specific compound would streamline the synthesis of a library of related analogues for biological testing.
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, leading to better reproducibility, scalability, and safety. Converting batch synthesis steps to a continuous flow process could be highly advantageous for large-scale production.
Novel Catalytic Systems: Exploration of new catalysts, including heterogeneous catalysts or nano-catalysts, could improve the regioselectivity of the imidazole ring formation and subsequent functionalizations, ensuring the desired isomer is the primary product. nih.gov
Table 2: Comparison of Synthetic Methodologies
| Synthetic Method | Key Advantages | Relevance to Compound Synthesis |
|---|---|---|
| Conventional Batch Synthesis | Well-established procedures. | Baseline for comparison. |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. researchgate.net | Accelerates key cyclization and substitution steps. |
| Multi-Component Reactions | High atom economy, reduced steps. organic-chemistry.org | Enables rapid library synthesis for SAR studies. |
| Flow Chemistry | Enhanced control, scalability, safety. | Ideal for reproducible, large-scale production. |
Refinement of Computational Models for Enhanced Predictive Powerpluto.bionih.gov
In silico methods are indispensable in modern drug discovery for predicting a compound's biological activity, pharmacokinetic properties (ADMET), and potential toxicity. aip.org For this compound, future research will aim to build more sophisticated and accurate computational models.
Directions for refinement include:
Machine Learning and AI: Developing quantitative structure-activity relationship (QSAR) models using advanced machine learning algorithms can provide more accurate predictions of biological activity. By training these models on large datasets of imidazole derivatives, researchers can better forecast the efficacy of novel analogues.
Enhanced ADMET Prediction: While initial ADMET predictions are useful, refining these models with experimental data specific to fluorinated imidazole compounds will improve their predictive power. nih.govnih.gov This allows for earlier identification of candidates with favorable drug-like properties.
Quantum Mechanics (QM) Methods: Using methods like Density Functional Theory (DFT), researchers can achieve a more precise understanding of the molecule's electronic structure. frontiersin.orgaip.org This allows for more accurate calculations of ligand-receptor binding energies and the prediction of metabolic pathways, surpassing the limitations of classical molecular docking. aip.org
Pharmacophore Modeling: Creating detailed 3D pharmacophore models based on known active imidazole compounds can guide the rational design of new derivatives with improved potency and selectivity. aip.org
Integration of Multi-Omics Data in Target Validation
Validating the biological target of a drug candidate is a critical and complex step. pluto.bio A future-forward approach for this compound involves moving beyond single-endpoint assays and embracing a systems biology perspective through the integration of multi-omics data. rsc.orgufz.de
This integrated approach would involve treating relevant cell lines or animal models with the compound and then collecting comprehensive datasets from various biological layers:
Genomics: To identify any genetic factors that influence the response to the compound.
Transcriptomics (RNA-seq): To measure changes in gene expression, revealing which cellular pathways are activated or suppressed by the compound.
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct link between the compound's presence and functional cellular changes.
Metabolomics: To analyze shifts in metabolic profiles, which can serve as downstream indicators of the compound's effect on cellular enzymes and pathways.
By integrating these multi-omics datasets, researchers can construct a comprehensive network of the compound's biological effects. This holistic view helps to confirm the intended mechanism of action, uncover potential off-target effects, identify biomarkers of efficacy, and provide robust, system-level validation of its therapeutic targets. pluto.biorsc.org
Q & A
Q. What are the common synthetic routes for (5-(4-Fluorophenyl)-1H-imidazol-2-yl)methanamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from fluorinated phenyl precursors. Key steps include:
- Condensation : Formation of the imidazole ring via Debus-Radziszewski synthesis using glyoxal, ammonia, and a fluorophenyl aldehyde derivative under acidic conditions .
- Functionalization : Introduction of the methanamine group via reductive amination or nucleophilic substitution. For example, reduction of a nitrile intermediate using LiAlH₄ or NaBH₄ . Yield optimization depends on solvent choice (DMF or THF), temperature (60–100°C), and catalyst (e.g., Pd/C for hydrogenation). Contradictions in literature reports (e.g., 45–78% yields) may arise from varying purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key data should be prioritized?
- NMR : ¹H/¹³C NMR confirms the imidazole ring (δ 7.2–7.8 ppm for aromatic protons) and fluorophenyl group (δ 115–125 ppm for ¹⁹F coupling). Methanamine protons appear at δ 1.5–2.5 ppm (singlet for NH₂) .
- IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C imidazole ring) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 192.2 (calculated for C₁₀H₁₀FN₃) .
Advanced Research Questions
Q. How can crystallographic data resolve tautomerism in the imidazole ring of this compound?
The imidazole ring exhibits tautomeric equilibria between 1H- and 4H- forms. Single-crystal X-ray diffraction (SXD) using SHELXL/SIR97 software can:
- Identify proton positions via residual electron density maps.
- Confirm the dominant tautomer (e.g., 1H-form) through bond length analysis (C-N distances: ~1.31 Å for double bonds vs. ~1.38 Å for single bonds) . Example: A 2023 study resolved tautomerism in a related imidazole derivative using synchrotron radiation, showing 95% occupancy for the 1H-form .
Q. What computational methods predict the compound’s interaction with biological targets like enzymes or receptors?
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to targets (e.g., cytochrome P450 or kinases). Key parameters include:
- Ligand preparation: Protonation states at physiological pH (e.g., amine group as NH₂⁺).
- Grid box centered on active sites (e.g., ATP-binding pocket for kinases) .
- MD Simulations : GROMACS/AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?
- 4-Fluorophenyl vs. 2,5-Dichlorophenyl : Fluorine enhances lipophilicity (logP +0.5) and metabolic stability, while chlorine increases steric bulk, reducing binding to CYP450 isoforms .
- Methanamine vs. Methanol : The NH₂ group enables hydrogen bonding with Asp93 in COX-2, critical for anti-inflammatory activity, whereas OH groups show lower affinity (IC₅₀: 1.2 μM vs. 8.7 μM) .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported biological activities of this compound?
Contradictions (e.g., IC₅₀ values varying 10-fold across studies) may arise from:
- Assay Conditions : Differences in pH (7.4 vs. 6.8) or serum content (e.g., 5% FBS vs. serum-free) altering compound stability .
- Cell Lines : Variability in target expression (e.g., EGFR levels in HeLa vs. MCF-7 cells) . Mitigation strategies include standardized protocols (e.g., NIH/WHO guidelines) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Experimental Design Considerations
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use of co-solvents (e.g., 10% DMSO in saline) or liposomal encapsulation to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Prodrug Design : Acetylation of the amine group improves oral bioavailability (F%: 22 → 65%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
